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Abstract
Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a critical

mediator in the transmission and modulation of nociceptive signals.[1][2] Released from the

terminals of specific sensory nerves, particularly unmyelinated C-fibers, SP plays a pivotal role

in pain perception, neurogenic inflammation, and the development of chronic pain states

through its interaction with the neurokinin-1 receptor (NK1R).[1][2][3] This technical guide

provides an in-depth examination of the molecular mechanisms, signaling pathways, and

quantitative data underscoring the function of Substance P in pain transmission. It details key

experimental methodologies for its study and explores its complex role in both pro-nociceptive

and anti-nociceptive processes, offering insights for researchers and professionals in pain-

related drug development.

Core Mechanism: The Substance P-NK1R Signaling
Cascade
Substance P exerts its primary effects by binding to the neurokinin-1 receptor (NK1R), a G

protein-coupled receptor (GPCR). The NK1R is predominantly coupled to the Gq alpha subunit

of the G protein complex. Upon binding, this initiates a well-defined intracellular signaling

cascade.
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Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its

receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium

(Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of

protein kinase C (PKC) by DAG, leads to a cascade of downstream effects, including the

modulation of ion channel activity, enhancement of gene transcription, and the upregulation of

pro-inflammatory factors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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